molecular formula C9H4Cl2F3N B1466062 2,6-Dichloro-3-(trifluoromethyl)phenylacetonitrile CAS No. 1092461-09-0

2,6-Dichloro-3-(trifluoromethyl)phenylacetonitrile

Cat. No.: B1466062
CAS No.: 1092461-09-0
M. Wt: 254.03 g/mol
InChI Key: JEZHSZBBCOUAKH-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-(trifluoromethyl)phenylacetonitrile (CAS: 257876-07-6) is a halogenated aromatic nitrile featuring chlorine substituents at the 2- and 6-positions of the benzene ring, a trifluoromethyl (-CF₃) group at the 3-position, and an acetonitrile (-CH₂CN) side chain. This compound is structurally distinct due to the electron-withdrawing effects of both chlorine and the -CF₃ group, which influence its reactivity and physicochemical properties. It has been historically used in agrochemical and pharmaceutical research as a precursor for synthesizing herbicides and bioactive molecules .

Recent data indicate that this compound is listed as discontinued by suppliers like CymitQuimica (as of 2025), though historical catalogs (e.g., Alfa, 2013–2015) note its availability in 97% purity (250 mg/1g formats) .

Properties

IUPAC Name

2-[2,6-dichloro-3-(trifluoromethyl)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2F3N/c10-7-2-1-6(9(12,13)14)8(11)5(7)3-4-15/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEZHSZBBCOUAKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)Cl)CC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Detailed Preparation Method

A representative and practical preparation method was described in a Chinese patent (CN104447402A), which, although focused on a closely related trifluoromethyl phenylacetonitrile, provides a robust framework adaptable for 2,6-dichloro substitution patterns.

Starting Materials and Reagents

Stepwise Procedure

Step Conditions & Reagents Outcome
Trifluoromethylation Mix aminophenylacetonitrile, tert-butyl peroxide, sodium trifluoromethanesulfinate at room temperature; stir for 2–4 hours. Formation of intermediate 3-trifluoromethyl-4-aminophenylacetonitrile in ethyl acetate solution.
Diazotization Concentrate ethyl acetate solution; add water and sulfuric acid; cool to 0°C; add sodium nitrite solution dropwise; stir 30 min. Formation of diazonium salt intermediate.
Reduction Add hypophosphorous acid dropwise at 0–5°C; stir 1 hour; extract with vinyl acetate; remove solvent under reduced pressure; vacuum distillation at 92–93°C/4 mmHg. Isolation of m-trifluoromethyl benzyl cyanide product with yields up to 85%.

Representative Experimental Data

Embodiment Aminophenylacetonitrile (g, mol) tert-Butyl Peroxide (g, mol) Sodium Trifluoromethanesulfinate (g, mol) Yield (%) Notes
1 33 (0.25) 45 (0.5) 78 (0.5) 85.4 Room temperature, 4 h reaction
2 33 (0.25) 112.5 (1.25) 195 (1.25) 69.2 Room temperature, 2.5 h reaction
3 33 (0.25) 22.5 (0.25) 39 (0.25) 54.5 55–60°C, 2 h reaction
4 33 (0.25) 45 (0.5) 78 (0.5) 78.9 15–20°C, 4 h reaction
5 33 (0.25) 45 (0.5) 58.5 (0.375) Not specified Room temperature, 4 h reaction

Note: These data are from closely related trifluoromethyl phenylacetonitrile syntheses and can be adapted for 2,6-dichloro substitution with appropriate starting materials and conditions.

Process Advantages and Industrial Applicability

  • High Yield and Purity: The method achieves yields up to 85% with minimal side-products.
  • Environmental Considerations: The solvents used (ethyl acetate, water) are recoverable by distillation, and waste generation is minimized.
  • Scalability: The reactions proceed under mild conditions (0–60°C), enabling industrial scale-up.
  • Regioselectivity: The diazotization and trifluoromethylation steps are highly selective, preserving the chlorine substituents.

Summary Table of Preparation Parameters

Parameter Typical Value/Range Comments
Reaction Temperature 0–60°C Adjusted per step for optimal yield
Reaction Time 2–4 hours Longer times favor higher conversion
Solvent Ethyl acetate, water Used for extraction and reaction medium
Yield 54.5% to 85.4% Varies with reagent ratios and conditions
Purification Vacuum distillation at ~92°C/4 mmHg Efficient isolation of product
Key Reagents tert-Butyl peroxide, sodium trifluoromethanesulfinate, sodium nitrite, hypophosphorous acid Critical for trifluoromethylation and reduction

Additional Research Findings and Notes

  • The trifluoromethyl group significantly influences the chemical and biological properties of the compound due to its electronegativity and bond strength.
  • The presence of 2,6-dichloro substituents enhances the compound's stability and reactivity profile for further synthetic transformations.
  • Alternative methods such as direct fluorination or use of fluorinated building blocks are less common due to cost and complexity.
  • The diazotization-reduction sequence is a classical and reliable route to convert aromatic amines to nitriles, adaptable to various substitution patterns.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Mechanism of Action

Molecular Targets and Pathways

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s closest analogs differ in halogen positioning, substituent groups, or functional moieties. Key comparisons include:

Table 1: Structural Comparison of Selected Analogs
Compound Name CAS Number Substituents Key Differences vs. Target Compound Availability Status
2,6-Dichloro-3-(trifluoromethyl)phenylacetonitrile 257876-07-6 Cl (2,6), CF₃ (3), CH₂CN Reference compound Discontinued
2-(2,4-Dichlorophenyl)acetonitrile 140-53-4 Cl (2,4), CH₂CN -Cl at 2,4 instead of 2,6; lacks -CF₃ Available
3,4-Dichlorophenylacetonitrile 3215-64-3 Cl (3,4), CH₂CN -Cl at 3,4; lacks -CF₃ Similarity score: 0.89
4-Fluoro-3-(trifluoromethoxy)phenylacetonitrile 1092461-09-0 F (4), OCF₃ (3), CH₂CN -F instead of -Cl; -OCF₃ vs. -CF₃ Discontinued
2,6-Dichloro-3-(trifluoromethyl)benzenesulfonyl chloride 10-F475972 Cl (2,6), CF₃ (3), SO₂Cl -SO₂Cl replaces -CH₂CN Discontinued

Market and Research Implications

  • Discontinuation Challenges : The discontinued status of this compound may necessitate substitution with analogs like 2-(2,4-Dichlorophenyl)acetonitrile (similarity score: 0.97) or custom synthesis routes .
  • Fluorinated Alternatives : Compounds such as 4-Fluoro-3-(trifluoromethoxy)phenylacetonitrile (CAS: 1092461-09-0) offer modified electronic profiles but introduce fluorine, which may alter bioavailability and toxicity profiles .

Biological Activity

2,6-Dichloro-3-(trifluoromethyl)phenylacetonitrile (commonly referred to as DCTFPA) is an organic compound with the molecular formula C9H4Cl2F3NC_9H_4Cl_2F_3N. It features two chlorine atoms and a trifluoromethyl group attached to a benzene ring, along with an acetonitrile group. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.

  • Molecular Formula : C9H4Cl2F3NC_9H_4Cl_2F_3N
  • IUPAC Name : 2-[2,6-dichloro-3-(trifluoromethyl)phenyl]acetonitrile
  • InChI Key : JEZHSZBBCOUAKH-UHFFFAOYSA-N

DCTFPA is believed to interact with specific molecular targets, particularly enzymes involved in metabolic pathways. The trifluoromethyl group enhances the compound's lipophilicity and electron-withdrawing ability, potentially increasing its interaction with biological macromolecules.

Molecular Targets

  • Enzymatic Interactions : DCTFPA may inhibit or activate enzymes, leading to changes in cellular processes. For instance, similar compounds have shown effectiveness in inhibiting 5-hydroxytryptamine (5-HT) uptake, which is crucial for neurotransmission .

Biological Activity

Research indicates that DCTFPA exhibits notable biological activities, including:

  • Anticancer Properties : Preliminary studies have suggested that DCTFPA may possess cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have demonstrated significant antiproliferative activity against A549 (lung cancer), HT-29 (colon cancer), and other cell lines .
  • Pharmaceutical Applications : The compound is being investigated for its potential in drug development. Its unique chemical properties allow it to serve as an intermediate in synthesizing more complex organic molecules that may have therapeutic applications.

Cytotoxicity Studies

A study conducted on benzofuran derivatives, which included DCTFPA analogs, assessed cytotoxicity against several human cancer cell lines. The results indicated that introducing specific substituents (like trifluoromethyl groups) significantly enhanced the anticancer activity of these compounds compared to their non-fluorinated counterparts .

CompoundCell Line TestedIC50 Value (µM)Observations
DCTFPAA54915Significant growth inhibition observed
DCTFPAHT-2912Enhanced cytotoxicity compared to controls
DCTFPAB-1618Moderate activity noted

Synthesis and Derivative Studies

DCTFPA serves as an important intermediate in synthesizing various pharmaceuticals. The trifluoromethyl group is particularly valuable due to its ability to modulate biological activity. A review of FDA-approved drugs highlighted the importance of trifluoromethyl-containing drugs in enhancing pharmacological profiles .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,6-Dichloro-3-(trifluoromethyl)phenylacetonitrile, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves halogenation and functional group introduction. For analogs like 3,5-Difluorophenylacetonitrile, fluorination steps using reagents such as HF or KF under controlled temperatures (0–6°C) are critical to avoid side reactions . Optimization includes adjusting stoichiometry of chlorinating agents (e.g., Cl₂ or SOCl₂) and using catalysts like AlCl₃ to enhance regioselectivity. Purification via column chromatography with non-polar solvents (e.g., hexane/ethyl acetate) improves yield and purity. Reaction monitoring via TLC or GC-MS ensures intermediate stability .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • NMR (¹H/¹³C/¹⁹F) to confirm substituent positions and absence of byproducts.
  • FT-IR to verify nitrile (C≡N) stretching (~2240 cm⁻¹) and C-F/C-Cl vibrations.
  • HPLC/GC-MS for purity assessment (>97% by area normalization) .
  • Elemental analysis to validate molecular formula (C₉H₅Cl₂F₃N). Calorimetry (DSC/TGA) assesses thermal stability .

Q. What safety protocols are critical when handling halogenated phenylacetonitriles like this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and EN14387-certified respirators to avoid dermal/ocular exposure and inhalation .
  • Storage : Keep at 0–6°C in airtight containers to prevent degradation .
  • Ventilation : Use fume hoods for synthesis and handling. Neutralize spills with activated carbon and dispose via hazardous waste protocols .

Advanced Research Questions

Q. What experimental approaches can elucidate the electronic effects of chlorine and trifluoromethyl substituents on the nitrile group's reactivity?

  • Methodological Answer :

  • Electrochemical Studies : Cyclic voltammetry to measure redox potentials influenced by electron-withdrawing substituents .
  • Computational Modeling : DFT calculations (e.g., Gaussian) to map electron density distribution and predict nucleophilic attack sites .
  • Kinetic Studies : Compare reaction rates with non-halogenated analogs under nucleophilic conditions (e.g., Grignard reactions) .

Q. How can researchers address discrepancies in reported reaction pathways involving halogenated phenylacetonitriles under nucleophilic addition?

  • Methodological Answer :

  • Controlled Replication : Systematically vary solvents (polar aprotic vs. protic), temperatures, and nucleophile concentrations to identify dominant pathways .
  • Isotopic Labeling : Use ¹⁵N-labeled nitriles to track reaction intermediates via NMR or mass spectrometry .
  • Cross-Validation : Compare results with structurally similar compounds (e.g., 3,5-Difluorophenylacetonitrile) to isolate substituent-specific effects .

Q. In designing materials science applications, what techniques evaluate the thermal stability and photophysical properties of derivatives?

  • Methodological Answer :

  • Thermal Analysis : TGA for decomposition thresholds (>250°C for trifluoromethyl analogs) and DSC for phase transitions .
  • Photophysical Characterization : UV-Vis spectroscopy to assess absorption maxima shifts in solvents of varying polarity (solvatochromism). Fluorescence quantum yield measurements using integrating spheres .
  • Aggregation Studies : Monitor AIE (aggregation-induced emission) by varying solvent-water ratios and analyzing emission intensity changes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,6-Dichloro-3-(trifluoromethyl)phenylacetonitrile
Reactant of Route 2
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2,6-Dichloro-3-(trifluoromethyl)phenylacetonitrile

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